2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-isopropyl-N-phenylacetamide
Description
2-((4-Amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-isopropyl-N-phenylacetamide is a triazole-derived compound featuring a 1,2,4-triazole core substituted with a cyclohexyl group at position 5, a thioether linkage at position 3, and an N-isopropyl-N-phenylacetamide moiety. This structure combines hydrophobic (cyclohexyl), aromatic (phenyl), and polar (acetamide) functionalities, which are critical for pharmacological interactions. The cyclohexyl group may enhance metabolic stability and target binding compared to smaller alkyl or aromatic substituents, as seen in related compounds .
Properties
IUPAC Name |
2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-phenyl-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5OS/c1-14(2)23(16-11-7-4-8-12-16)17(25)13-26-19-22-21-18(24(19)20)15-9-5-3-6-10-15/h4,7-8,11-12,14-15H,3,5-6,9-10,13,20H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSQHOEVYJLWHDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1=CC=CC=C1)C(=O)CSC2=NN=C(N2N)C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-isopropyl-N-phenylacetamide is a derivative of triazole known for its diverse biological activities. This article explores its pharmacological properties, particularly its antimicrobial and antifungal effects, supported by various research studies and data.
Chemical Structure and Properties
The molecular formula of the compound is with a molar mass of approximately 298.43 g/mol. The structural features include a triazole ring, which is crucial for its biological activity, and a thioether linkage that enhances its interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. The following table summarizes its activity against various pathogens:
| Pathogen | Activity | Reference |
|---|---|---|
| Candida albicans | Strong antifungal | |
| Staphylococcus aureus | Moderate antibacterial | |
| Escherichia coli | Weak antibacterial | |
| Pseudomonas aeruginosa | Moderate antibacterial |
Case Studies
- Antifungal Efficacy : A study conducted on various triazole derivatives showed that compounds similar to this compound exhibited significant antifungal activity against Candida species. The mechanism was attributed to the inhibition of ergosterol biosynthesis, a vital component of fungal cell membranes.
- Antibacterial Properties : Another study focused on the antibacterial effects of triazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that while some derivatives showed strong activity, others had limited efficacy. The compound demonstrated moderate inhibition, suggesting potential for further development as an antibacterial agent.
The biological activity of this compound is primarily linked to its ability to interact with specific enzymes and receptors involved in microbial growth and survival. For instance, the thioether group is known to enhance binding affinity to enzyme active sites, thereby inhibiting their function.
Toxicological Profile
While exploring its biological activities, it is essential to consider the compound's safety profile. Preliminary toxicity assessments indicate that at therapeutic doses, the compound exhibits low toxicity levels in vitro. However, comprehensive in vivo studies are necessary to establish safety parameters.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related 1,2,4-triazole-thioacetamide derivatives, focusing on physicochemical properties, synthetic routes, and pharmacological activities.
Structural and Physicochemical Comparisons
Key Observations:
- Substituent Effects: Bulky groups (e.g., cyclohexyl, phenyl) enhance hydrophobic interactions with targets like COX-2 , while pyridinyl or allyl groups improve solubility and synthetic yields .
- Acetamide Modifications: N-isopropyl-N-phenyl substitution in the target compound may balance lipophilicity and steric effects, contrasting with N-aryl or smaller alkyl groups in analogs .
Pharmacological Comparisons
- Anti-Inflammatory Activity:
- Enzyme Inhibition: Triazole-thioacetamides with aromatic substituents (e.g., 5m–r ) show higher binding free energies than non-aromatic analogs, suggesting improved target affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
